
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is a chemical compound that belongs to the class of amines. It is commonly known as TFA or 2,2,2-Trifluoro-N-(2,2,3,3-tetramethylbutyl)acetamide. TFA is a widely used compound in scientific research, especially in the field of medicinal chemistry. It has been found to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds.
作用机制
The mechanism of action of TFA is not well understood. However, it has been found to interact with various biological molecules, including enzymes, receptors, and ion channels. TFA has been shown to inhibit the activity of some enzymes, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
TFA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. TFA has also been found to inhibit the activity of some ion channels, leading to the inhibition of neuronal signaling. TFA has been shown to have antifungal and antibacterial activity, making it a valuable compound in the development of new antibiotics.
实验室实验的优点和局限性
TFA has several advantages as a reagent in lab experiments. It is a stable compound that can be easily handled and stored. TFA is also a highly reactive compound, making it a valuable tool in synthetic chemistry. However, TFA has some limitations in lab experiments. It is highly toxic and can cause severe health problems if not handled properly. TFA is also highly corrosive and can cause damage to lab equipment.
未来方向
TFA has several potential future directions in scientific research. It can be used as a tool in the development of new drugs and materials science. TFA can also be used in the development of new analytical techniques for the analysis of biological molecules. Further research is needed to understand the mechanism of action of TFA and its potential applications in different fields of science.
Conclusion:
In conclusion, TFA is a valuable compound in scientific research due to its ability to mimic the structure and function of different compounds. It has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA has various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds. However, TFA has some limitations in lab experiments due to its toxicity and corrosiveness. Future research is needed to explore the potential applications of TFA in different fields of science.
合成方法
TFA can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the reaction of 2,2,3,3-tetramethylbutanol with trifluoroacetic anhydride, followed by the addition of ammonia to produce the final product, TFA. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
TFA has been extensively used in scientific research due to its ability to mimic the structure and function of different compounds. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA is also used as a solvent for the analysis of different compounds, including peptides and proteins.
属性
IUPAC Name |
(2S)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMANSRIZOOCJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

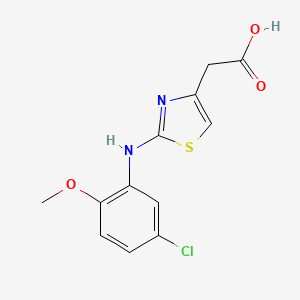
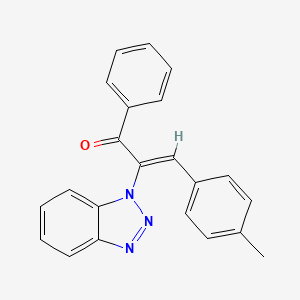
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)
![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
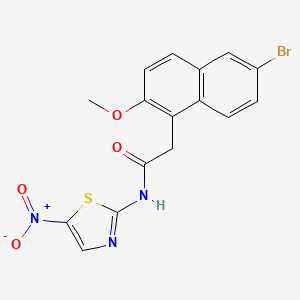
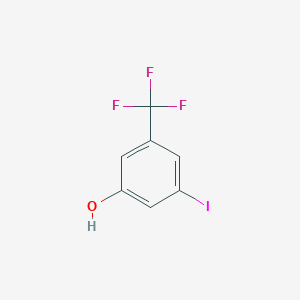
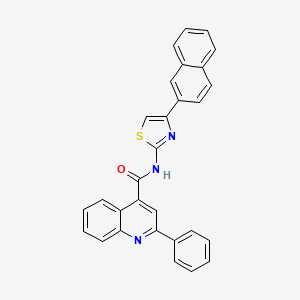
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
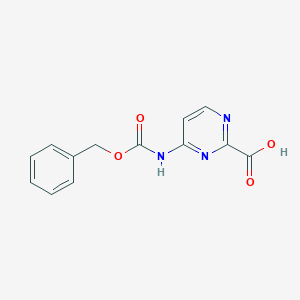
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)
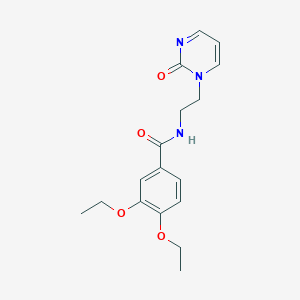
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)